3,6-Dihydro-2H-pyridin-1-yl(1H-indol-2-yl)methanone
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Description
“3,6-Dihydro-2H-pyridin-1-yl(1H-indol-2-yl)methanone” is a compound that contains an indole nucleus, which is found in many important synthetic drug molecules . This compound has been found to have optimal properties for use as a pharmaceutical .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . Additionally, the reaction between certain compounds can generate vital intermediates for this transformation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FT-IR and NMR . For example, the FT-IR spectrum can provide information about the functional groups present in the compound, while the NMR spectrum can provide information about the hydrogen atoms in the compound .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with either the calculated amount of an organic or inorganic acid in a water miscible solvent, with subsequent isolation of the salt by concentration and cooling, or with an excess of an organic or inorganic acid in a water immiscible solvent, with the salt separating spontaneously .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular formula and yield can also be determined .Future Directions
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-8-4-1-5-9-16)13-10-11-6-2-3-7-12(11)15-13/h1-4,6-7,10,15H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCDWSNOPHAHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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